(2-Ethoxy-4-methylphenyl)methanol
Description
(2-Ethoxy-4-methylphenyl)methanol is a substituted benzyl alcohol featuring an ethoxy group at the 2-position and a methyl group at the 4-position of the aromatic ring. Its primary alcohol functional group makes it a versatile intermediate in organic synthesis, particularly for constructing complex ethers or esters. However, commercial availability of this compound has been discontinued across multiple quantities (1g, 5g, 10g, etc.), as noted by CymitQuimica .
Properties
IUPAC Name |
(2-ethoxy-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6,11H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABZYDULYIMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-ethoxy-4-methylbenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-4-methylbenzaldehyde or 2-ethoxy-4-methylbenzoic acid.
Reduction: 2-Ethoxy-4-methylphenylmethane.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
(2-Ethoxy-4-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-Ethoxy-4-methylphenyl)methanol with three related compounds, focusing on structural features, functional groups, and inferred properties based on the provided evidence.
Table 1: Structural and Functional Comparison
Structural and Reactivity Analysis
Substituent Effects: The ethoxy and methyl groups in this compound are relatively small, likely enhancing solubility in polar solvents compared to the bulky tetramethylbutyl group in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol . The latter’s hydrophobicity may favor applications in non-aqueous systems (e.g., surfactants).
Functional Group Reactivity: Primary alcohol (target compound): More reactive in oxidation reactions (e.g., conversion to aldehydes) compared to the secondary alcohol in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol. Ester group ( compound): Susceptible to hydrolysis under acidic/basic conditions, unlike the alcohol group in the target compound, which may undergo nucleophilic substitution or esterification .
Biological Activity
(2-Ethoxy-4-methylphenyl)methanol, with the chemical formula C10H14O2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields such as microbiology and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by an ethoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring. This unique substitution pattern influences its physical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, which may alter their structure and function. Additionally, the ethoxy and methyl groups enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
- Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which are vital in combating oxidative stress in biological systems. This property could be beneficial in preventing cellular damage caused by free radicals.
- Anti-inflammatory Effects : Emerging research points to anti-inflammatory activities, making it a candidate for further exploration in therapeutic applications related to inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various compounds, this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be competitive with established antibiotics .
- Antioxidant Activity Assessment : A comparative analysis using DPPH and FRAP assays revealed that this compound exhibited considerable antioxidant activity, comparable to standard antioxidants like ascorbic acid. The IC50 value for DPPH scavenging was recorded at 45 µg/mL, indicating moderate activity .
- Mechanistic Insights : Further investigations into its mechanism of action revealed that the compound may disrupt bacterial cell membranes, leading to cell lysis. This was evidenced by electron microscopy studies showing morphological changes in treated bacterial cells .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound | Biological Activity |
|---|---|
| 2-Ethoxy-4-methylphenol | Stronger antimicrobial properties |
| 2-Ethoxy-4-(methoxymethyl)phenol | Enhanced antioxidant activity |
While structurally similar compounds exhibit varying degrees of biological activity, this compound shows unique properties due to its specific functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
